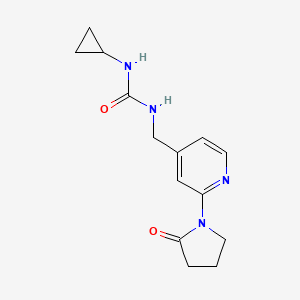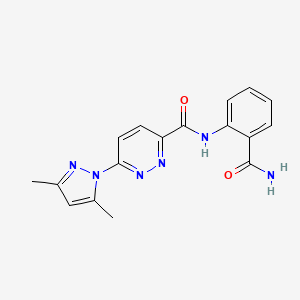
1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cellular energy production.
作用機序
1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea targets the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and α-ketoglutarate dehydrogenase. This leads to the disruption of cellular energy production and the accumulation of reactive oxygen species, which ultimately induce apoptosis in cancer cells. 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea has also been shown to inhibit the activity of the chaperone protein Hsp90, which is involved in the stabilization of oncogenic proteins.
Biochemical and physiological effects:
1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to reduce tumor growth and metastasis in preclinical models of various cancers. 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea has minimal toxicity in normal cells and tissues, making it a promising anticancer agent.
実験室実験の利点と制限
1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea has several advantages as an anticancer agent, including its ability to target the TCA cycle, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to perform mitochondrial respiration assays and the limited availability of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea for research purposes.
将来の方向性
There are several future directions for the development and use of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea in cancer treatment. These include the identification of biomarkers that can predict response to 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea, the development of combination therapies that can enhance its anticancer effects, and the optimization of its formulation and delivery for clinical use. Additionally, further preclinical and clinical studies are needed to fully understand the efficacy and safety of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea in various types of cancer.
合成法
The synthesis of 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea involves the reaction of 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde with cyclopropylamine, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. The final product is obtained by purification through column chromatography.
科学的研究の応用
1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea has been extensively studied in preclinical models of various cancers, including pancreatic, lung, and ovarian cancers. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 1-Cyclopropyl-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea has also been tested in clinical trials for the treatment of solid tumors and hematological malignancies.
特性
IUPAC Name |
1-cyclopropyl-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c19-13-2-1-7-18(13)12-8-10(5-6-15-12)9-16-14(20)17-11-3-4-11/h5-6,8,11H,1-4,7,9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXFXYROFJXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2907054.png)
![3-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B2907055.png)
![2-[(E)-2-[5-(2-methoxycarbonylphenyl)furan-2-yl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B2907056.png)
![(Z)-6-(5-((2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2907060.png)


![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)
![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2907069.png)


![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)
![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)
![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)